PDHK1 Target Annotation and Patent-Defined Scaffold Specificity
This compound is explicitly catalogued in the DrugMAP and TTD databases as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1; UniProt PDK1_HUMAN), a mitochondrial kinase that regulates the metabolic switch between oxidative phosphorylation and glycolysis in cancer cells [1]. The compound's association with patent WO2011044157 (assigned to Sunesis & Biogen) defines a proprietary heterocyclic carboxamide scaffold distinct from other PDHK inhibitor chemotypes such as dichloroacetate (DCA), AZD7545, or the resorcinol amide series [2]. While quantitative IC50 values for this specific compound are not publicly disclosed in the patent or literature, its inclusion in a patent-protected series targeting PDHK1 provides a structural anchor for target-based screening that is absent from generic benzofuran analogs sold as building blocks [3]. This target annotation represents class-level differentiation from benzofuran derivatives marketed for alternative targets (e.g., cholinesterases, PI3K, VEGFR-2) where PDHK1 engagement is not claimed [3].
| Evidence Dimension | Primary molecular target annotation (PDHK1 inhibitor vs. alternative target classes) |
|---|---|
| Target Compound Data | PDHK1 inhibitor (annotated in DrugMAP/TTD; quantitative IC50 not publicly disclosed) |
| Comparator Or Baseline | Generic benzofuran-2-carboxamide building blocks: no PDHK1 annotation; DCA (PDHK inhibitor, IC50 ~ 200-500 µM in biochemical assays); AZD7545 (PDHK1 IC50 ~ 6.3 nM reported in literature) |
| Quantified Difference | Target identity confirmed via curated database annotation; quantitative IC50 differential cannot be computed due to undisclosed data for the target compound |
| Conditions | DrugMAP/TTD curated annotation based on patent WO2011044157 and PMID25684022; DCA and AZD7545 values from published PDHK biochemical assays (class-level reference) |
Why This Matters
For procurement decisions, target annotation distinguishes this compound from generic benzofuran analogs lacking defined kinase targets, enabling hypothesis-driven experimental design in cancer metabolism research.
- [1] DrugMAP Database, Drug ID: DMSQK50. Heterocyclic-carboxamide derivative 2; Target: Pyruvate dehydrogenase kinase 1 (PDHK1). http://drugmap.idrblab.net/data/drug/details/DMSQK50 (accessed 2026-04-29). View Source
- [2] WO2011044157A1. Heterocyclic compounds useful as PDK1 inhibitors. Sunesis Pharmaceuticals, Inc. & Biogen Idec MA Inc. https://patents.google.com/patent/WO2011044157A1/ (accessed 2026-04-29). View Source
- [3] Therapeutic Target Database (TTD), Drug ID: D0CQ1M. Heterocyclic-carboxamide derivative 2; Indications: Metastatic cancer, Solid tumour/cancer. https://ttd.idrblab.cn/data/drug/details/d0cq1m (accessed 2026-04-29). View Source
